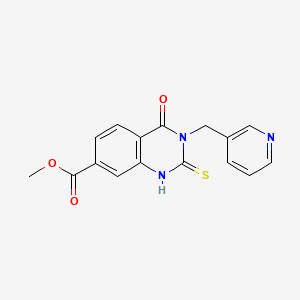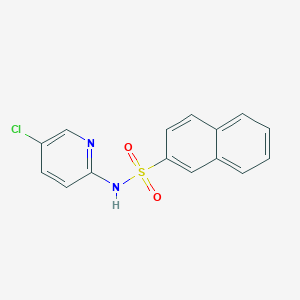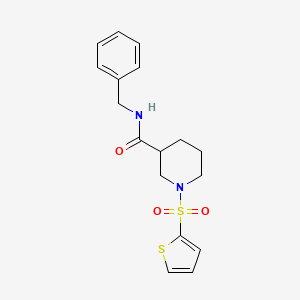![molecular formula C14H19NO4S B5722554 methyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5722554.png)
methyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is also known as MPSB and belongs to the class of sulfonyl benzoate derivatives. The synthesis of MPSB is a complex process that involves several steps, and its mechanism of action is not yet fully understood. However, MPSB has shown promising results in various biochemical and physiological studies, making it an attractive candidate for further research.
Wirkmechanismus
The exact mechanism of action of MPSB is not yet fully understood. However, it is believed that MPSB exerts its pharmacological effects by modulating various signaling pathways in the body. For example, MPSB has been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It also inhibits the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
MPSB has several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. It has been found to induce apoptosis in cancer cells by activating caspases and inhibiting the PI3K/Akt/mTOR pathway. It also inhibits the production of pro-inflammatory cytokines by blocking the NF-κB pathway. In addition, MPSB has been found to reduce oxidative stress and inflammation in the brain, which may help prevent neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MPSB has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, MPSB has some limitations as well. It is not very soluble in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which may limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for research on MPSB. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of interest is the investigation of the mechanism of action of MPSB, which may help identify new therapeutic targets. In addition, further studies are needed to determine the efficacy and safety of MPSB in vivo, which may lead to the development of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of MPSB involves several steps, starting with the reaction of 4-methylbenzenesulfonyl chloride with piperidine to form 4-methyl-1-piperidinylsulfonyl chloride. This intermediate compound is then reacted with methyl 4-hydroxybenzoate in the presence of a base to form MPSB. The overall yield of this synthesis method is around 60%, and the purity of the final product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
MPSB has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. MPSB has been found to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, MPSB has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
methyl 4-(4-methylpiperidin-1-yl)sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-11-7-9-15(10-8-11)20(17,18)13-5-3-12(4-6-13)14(16)19-2/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYHONTUFQXPIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dimethoxy-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5722479.png)
![5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5722483.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide](/img/structure/B5722488.png)
![N-[4-(propionylamino)phenyl]-1-naphthamide](/img/structure/B5722489.png)
![benzyl [(2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5722493.png)
![7-(2-furylmethyl)-8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5722497.png)




![6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5722545.png)
![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5722553.png)
![7,7-dimethyl-2-(4-morpholinyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5722569.png)
